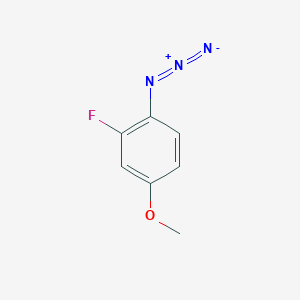

1-Azido-2-fluoro-4-methoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

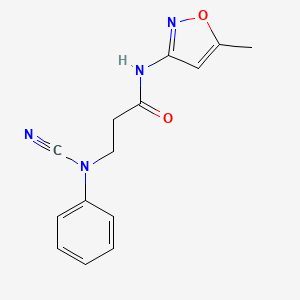

1-Azido-2-fluoro-4-methoxybenzene is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It has a molecular formula of C7H6FN3O .

Synthesis Analysis

The synthesis of this compound involves click chemistry methods, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method has been effectively used in synthesizing a variety of triazole derivatives containing benzene rings.Molecular Structure Analysis

The molecular structure of this compound includes important interactions and substitutions that influence its chemical properties. The structure of similar methoxybenzene derivatives has been elucidated using X-ray diffraction techniques.Chemical Reactions Analysis

This compound undergoes various chemical reactions, including azide reduction and substitution. For instance, azidobenzene derivatives can be reduced to aniline complexes or undergo substitution by methoxy groups.科学的研究の応用

Chemical Reactivity and Thermal Decomposition

1-Azido-2-fluoro-4-methoxybenzene, as a model compound, contributes to understanding the thermal decomposition rates and mechanisms in aromatic azides. It is found that the presence of an azido group significantly affects the rates of thermal decomposition, which is crucial for designing materials with desired thermal stability and reactivity. The study of 2-methoxyazidobenzene has shown that the electrostatic stabilization within a charge-separated transition state plays a vital role in the thermolysis of α-azido heterocycles, making these findings relevant for the synthesis and application of azido-substituted compounds in various fields, including materials science and pharmacology (L'abbé et al., 1994).

Applications in Fluorogenic Aldehydes

Research into fluorogenic aldehydes has shown that derivatives of this compound can be utilized for monitoring the progress of aldol reactions through fluorescence changes. This application is significant in organic synthesis and analytical chemistry, providing a novel method for real-time monitoring of reaction progress and the screening of catalytic activities (Guo & Tanaka, 2009).

Corrosion Inhibition

The synthesis of 1,2,3-triazole derivatives from azidomethyl-substituted benzenes, including this compound, has demonstrated potential applications in the field of corrosion inhibition. These compounds have shown inhibitory activity against the acidic corrosion of steels, highlighting the importance of such derivatives in protecting metal surfaces in industrial applications (Negrón-Silva et al., 2013).

Modification of Magnetic Properties in Coordination Polymers

Research involving the modification of coligands in azido-Cu(ii) chain compounds, including those with fluoro-substituents, has led to the fine-tuning of the structure and magnetic properties of these materials. These findings are crucial for the development of magnetic materials with specific properties, such as ferromagnetic ordering and slow magnetic relaxation, which are of interest for applications in data storage and quantum computing (Liu et al., 2017).

Photophysical Studies

Studies on compounds related to this compound have contributed to understanding the photophysical properties of azobenzene derivatives. These insights are valuable for the design of photoswitchable molecules that can be controlled with light, a key aspect in the development of optical materials, molecular switches, and sensors (Beharry et al., 2011).

作用機序

特性

IUPAC Name |

1-azido-2-fluoro-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c1-12-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPAPMJGBBYMMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2925102.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)

![ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate](/img/no-structure.png)

![1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2925106.png)

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2925115.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2925116.png)

![1-(4-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925117.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2925120.png)